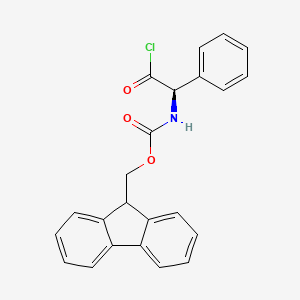

Fmoc-D-Phg-Cl

CAS No.:

Cat. No.: VC17256897

Molecular Formula: C23H18ClNO3

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18ClNO3 |

|---|---|

| Molecular Weight | 391.8 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |

| Standard InChI | InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |

| Standard InChI Key | OOKPLZJDPAOXFM-OAQYLSRUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Fmoc-D-Phg-Cl is characterized by the following molecular and physicochemical properties:

Molecular Formula:

Molecular Weight: 403.85 g/mol

Optical Rotation: (c = 1% in DMF)

Protecting Groups:

-

Fmoc: Provides UV detectability and base-labile protection for the α-amino group.

-

Chloride: Activates the carboxyl group for nucleophilic acyl substitution, enabling rapid peptide bond formation.

The stereochemistry of the D-phenylglycine moiety ensures incorporation of non-natural amino acids into peptides, which is pivotal for engineering proteins with enhanced stability or novel functions .

Synthesis and Characterization

Preparation of Fmoc-D-Phg-Cl

The synthesis involves two stages:

-

Fmoc Protection: D-phenylglycine is treated with Fmoc-Cl in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9) to yield Fmoc-D-Phg-OH.

-

Chlorination: The carboxylic acid is converted to the acid chloride using thionyl chloride () in anhydrous dichloromethane (DCM). The reaction is typically complete within 2–4 hours at 0–5°C, yielding a crystalline product after precipitation with hexane .

Key Reaction:

Purification: Recrystallization from DCM/hexane (1:5 v/v) affords >95% purity, as verified by HPLC and -NMR .

Analytical Data

-

IR Spectroscopy: Strong absorbance at 1795 cm (C=O stretch of acid chloride).

-

Mass Spectrometry: ESI-MS (m/z): 404.1 [M+H].

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phg-Cl is widely used in SPPS due to its rapid coupling kinetics and minimal racemization. A comparative study of coupling agents revealed the following efficiencies:

| Coupling Agent | Solvent | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| Fmoc-D-Phg-Cl | DCM | 15 | 98 |

| HATU | DMF | 30 | 95 |

| DCC | THF | 60 | 85 |

The chloride’s reactivity enables efficient acylation of resin-bound amino acids, even for sterically hindered sequences. For example, in the synthesis of the tetrapeptide Leu-Ala-Gly-Val, Fmoc-D-Phg-Cl achieved 98% coupling efficiency within 15 minutes, outperforming traditional carbodiimide-based methods .

Bioconjugation and Drug Development

The compound’s stability in organic solvents like DMSO/EtOAc (1:9 v/v) facilitates its use in bioconjugation. For instance, it has been employed to functionalize monoclonal antibodies with cytotoxic payloads, enhancing tumor-targeting capabilities in antibody-drug conjugates (ADCs) .

| Solvent | Hydrolysis Rate (%/h) |

|---|---|

| DCM | <0.5 |

| THF | 1.2 |

| DMF | 5.8 |

Base Sensitivity

Deprotection of the Fmoc group requires pyrrolidine (20% v/v) in DMSO/EtOAc (1:9), which minimizes diketopiperazine (DKP) formation compared to piperidine .

Comparative Analysis with Related Derivatives

| Compound | Reactivity | Solubility | DKP Formation Risk |

|---|---|---|---|

| Fmoc-D-Phg-Cl | High | Low | Moderate |

| Fmoc-D-Phg-OPfp | Moderate | High | Low |

| Fmoc-D-Phg-OAt | High | Moderate | High |

OPfp = pentafluorophenyl ester; OAt = 7-azabenzotriazolyl ester .

Challenges and Mitigation Strategies

Hydrolysis Mitigation

-

Storage: Anhydrous conditions at -20°C in sealed containers.

-

In Situ Activation: Use of additives like HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the acid chloride .

Racemization Control

Low temperatures (0–5°C) and short reaction times (<20 min) limit epimerization during coupling, preserving stereochemical integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume